2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
The compound 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a quinazolinone derivative characterized by a 3,4-dimethoxyphenyl substituent at position 3 of the quinazolinone core, a sulfanyl linker at position 2, and an acetamide group terminating in a 1,2,4-triazole moiety. The 3,4-dimethoxy groups may enhance solubility or target interactions, while the triazole-acetamide side chain could influence binding specificity.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4S/c1-29-15-8-7-12(9-16(15)30-2)26-18(28)13-5-3-4-6-14(13)23-20(26)31-10-17(27)24-19-21-11-22-25-19/h3-9,11H,10H2,1-2H3,(H2,21,22,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMVBKCGSUNURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound consists of a quinazolinone backbone with a sulfanyl group and a triazole moiety. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds containing quinazoline and triazole moieties have shown promising results in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : The inhibition of cyclooxygenase (COX) enzymes is a notable mechanism for anti-inflammatory effects.
- Antimicrobial Effects : Some derivatives demonstrate activity against bacterial and fungal pathogens.
- COX Inhibition : Similar compounds have been evaluated for their COX-2 inhibitory activity. For instance, derivatives of quinazolinone have shown significant inhibition rates, suggesting that our compound may also exhibit similar properties.
- Receptor Binding : Molecular docking studies have indicated potential binding interactions with various biological receptors, which could elucidate its pharmacological effects.
Synthesis
The synthesis of the compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:
- Formation of the quinazolinone core.
- Introduction of the sulfanyl group.
- Attachment of the triazole moiety through nucleophilic substitution.
Case Studies
Several studies have explored the biological activities of related compounds:
- Anticancer Studies :
- Anti-inflammatory Activity :
- Antimicrobial Activity :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects on the Quinazolinone Core: The 3,4-dimethoxyphenyl group in the target compound differs from phenyl (e.g., ), 4-ethoxyphenyl (), or 4-chlorophenyl () substituents. In anti-inflammatory studies, ethylamino acetamide derivatives outperformed Diclofenac, suggesting that the acetamide side chain’s flexibility and hydrogen-bonding capacity are critical .
Role of the Sulfanyl Linker: The sulfanyl group in the target compound bridges the quinazolinone and acetamide moieties, similar to compounds in . This linker may stabilize the molecule’s conformation or participate in sulfur-mediated interactions (e.g., with cysteine residues in enzymes).
Acetamide Substituent Variations: The triazole group in the target compound contrasts with thiazolidinone (), diethylamine (), or sulfamoylphenyl () termini. Triazoles are known for hydrogen-bonding and metal coordination, which could enhance target affinity compared to bulkier groups like N,N-diethyl .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions, including cyclization of quinazolinone intermediates, sulfanyl group introduction, and coupling with the triazole-acetamide moiety. Key steps include:
- Using acetic anhydride or sodium hydride as catalysts for cyclization .
- Controlled temperature (e.g., 60–80°C) and solvents like dichloromethane or THF to stabilize reactive intermediates .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- NMR spectroscopy (1H, 13C, and 2D experiments) to verify substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if single crystals are obtainable) for definitive 3D structural elucidation .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases due to the triazole and quinazolinone moieties’ known roles in targeting active sites .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate antiproliferative effects .
- Antimicrobial disk diffusion assays to explore broad-spectrum activity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to proteins (e.g., EGFR kinase) and prioritize high-affinity conformations .
- Quantum chemical calculations : Analyze electron density maps to identify reactive sites (e.g., sulfanyl group) for covalent binding .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
Q. How to resolve contradictions in reported biological activity data across studies?
- Orthogonal assay validation : Cross-check results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm target engagement .
- Metabolic stability tests : Use liver microsomes to rule out false negatives from rapid degradation .
- Structural analog comparison : Benchmark against analogs like N-(4-fluorophenyl)-2-(3-oxo-tetrahydronaphthodiazepinyl)acetamide to identify substituent-specific effects .
Q. What strategies are effective for designing SAR studies on this compound?
- Systematic substitution : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or nitro groups) to probe electronic effects .
- Bioisosteric replacement : Swap the triazole ring with oxadiazole or thiadiazole to assess heterocycle tolerance .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding via the acetamide carbonyl) .
Q. How to address solubility challenges in in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug derivatization : Introduce phosphate or ester groups at the sulfanyl moiety for improved bioavailability .
- Nanoparticle encapsulation : Employ PLGA nanoparticles for sustained release and reduced toxicity .
Methodological Notes
- Experimental design : Use fractional factorial designs (e.g., Taguchi method) to optimize reaction conditions with minimal trials .
- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
